molecular formula C30H33F3N8O4S B601119 Flumatinib mesylate CAS No. 895519-91-2

Flumatinib mesylate

Cat. No.: B601119
CAS No.: 895519-91-2
M. Wt: 658.7 g/mol
InChI Key: ZSASDYCFROUKTJ-UHFFFAOYSA-N
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Description

Flumatinib mesylate is a novel, orally available tyrosine kinase inhibitor. It has shown higher selectivity and potency against the BCR-ABL1 kinase compared to imatinib. This compound is primarily used in the treatment of chronic myeloid leukemia and has demonstrated efficacy in patients who are resistant or intolerant to other treatments .

Biochemical Analysis

Biochemical Properties

Flumatinib mesylate is a potent inhibitor of BCR-ABL1 tyrosine kinase . It also inhibits c-Abl, PDGFRβ, and c-Kit . The compound interacts with these enzymes and proteins, inhibiting their activity and thereby disrupting the biochemical reactions they are involved in .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce higher rates of major molecular response (MMR) and complete cytogenetic response in patients with CML .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a more potent inhibitor of BCR-ABL1 tyrosine kinase than imatinib .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that initial administration of this compound results in more profound and expeditious molecular responses .

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models were not found, clinical studies have shown that this compound has a significant impact on patient outcomes at various dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. In addition to these phase I metabolites, several phase II glucuronidation and acetylation products were detected in plasma, urine, and feces .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It has been observed that the concentration of this compound is ordered as bone marrow > serum > cerebrospinal fluid in Ph+ ALL bone marrow .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of flumatinib mesylate involves multiple steps, starting with the formation of the pyridinylpyrimidine core. This core is then functionalized with various substituents to achieve the desired biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and rigorous purification steps to obtain the final product. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Flumatinib mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Flumatinib mesylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison: Flumatinib mesylate is unique due to its higher selectivity and potency against the BCR-ABL1 kinase compared to imatinib. It has shown better efficacy in clinical trials and is effective in patients who are resistant or intolerant to other treatments. Additionally, this compound has a favorable safety profile and is associated with fewer adverse effects .

Properties

IUPAC Name

methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29F3N8O.CH4O3S/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40;1-5(2,3)4/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSASDYCFROUKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33F3N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237780
Record name Flumatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895519-91-2
Record name Flumatinib mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895519912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUMATINIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95Y8L63NBC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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